molecular formula C24H23N2NaO5S B6523573 sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate CAS No. 1052556-65-6

sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate

Cat. No. B6523573
CAS RN: 1052556-65-6
M. Wt: 474.5 g/mol
InChI Key: XCAOVCSWZVBPPV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate, also known as S3CHPBS, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of the benzene ring, and is composed of a sodium atom and three carbon atoms, along with nitrogen, hydrogen, and oxygen atoms. The compound has been used in a variety of laboratory experiments, and has been found to have a number of biochemical and physiological effects. In

Scientific Research Applications

Sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of metal ions, including zinc, copper, and magnesium. It has also been used in the study of the structure and function of proteins, as well as in the study of the interaction of proteins with other molecules. It has also been used in the study of the structure and function of DNA, and in the study of the interaction of DNA with other molecules.

Mechanism of Action

The mechanism of action of sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate is not fully understood. However, it is believed that the compound binds to metal ions in aqueous solution, and this binding is believed to be responsible for its fluorescent properties. It is also believed that the compound binds to proteins and DNA in aqueous solution, and this binding is believed to be responsible for its ability to interact with these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate are not fully understood. However, it is believed that the compound can bind to metal ions, proteins, and DNA in aqueous solution, and this binding is believed to be responsible for its ability to interact with these molecules. It is also believed that the compound can affect the structure and function of proteins and DNA, and this is believed to be responsible for its ability to interact with these molecules.

Advantages and Limitations for Lab Experiments

The advantages of using sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate in laboratory experiments include its relatively simple and straightforward synthesis, its ability to bind to metal ions, proteins, and DNA in aqueous solution, and its ability to affect the structure and function of proteins and DNA. The limitations of using sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate in laboratory experiments include its potential toxicity, its potential to interfere with the function of proteins and DNA, and its potential to interfere with the binding of other molecules to proteins and DNA.

Future Directions

The future directions of using sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate in scientific research include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design and development. Additionally, further studies of its potential toxicity and its potential to interfere with the binding of other molecules to proteins and DNA could be beneficial. Finally, further studies of its potential to be used as a fluorescent probe for the detection of metal ions and its potential to be used in the study of the structure and function of proteins and DNA could be beneficial.

Synthesis Methods

The synthesis of sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate is relatively simple and straightforward. It begins with the reaction of 3-hydroxypropylbenzenesulfonamide with 3-carbazole in aqueous solution. This reaction produces a mixture of the compounds 3-(9H-carbazol-9-yl)-2-hydroxypropylbenzenesulfonamide and 3-carbazole. The mixture is then heated in aqueous solution with sodium hydroxide, and the resulting product is sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate.

properties

IUPAC Name

sodium;3-[benzenesulfonyl-(3-carbazol-9-yl-2-hydroxypropyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S.Na/c27-18(16-25(15-14-24(28)29)32(30,31)19-8-2-1-3-9-19)17-26-22-12-6-4-10-20(22)21-11-5-7-13-23(21)26;/h1-13,18,27H,14-17H2,(H,28,29);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAOVCSWZVBPPV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)[O-])CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N2NaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate

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